molecular formula C15H13ClN4OS2 B10812911 N-[(4P)-2-(4-chloroanilino)-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl]acetamide

N-[(4P)-2-(4-chloroanilino)-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl]acetamide

Cat. No.: B10812911
M. Wt: 364.9 g/mol
InChI Key: XDADMRNUKRNNLA-UHFFFAOYSA-N
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Description

N-[(4P)-2-(4-chloroanilino)-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl]acetamide is a bithiazole derivative characterized by a fused 4,5'-bithiazolyl core substituted with a 4-chloroanilino group at the 2-position and a methyl group at the 4'-position. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., benzothiazoles and substituted bithiazoles) suggest possible applications in anti-inflammatory, antibacterial, or analgesic therapies .

Properties

Molecular Formula

C15H13ClN4OS2

Molecular Weight

364.9 g/mol

IUPAC Name

N-[5-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H13ClN4OS2/c1-8-13(23-15(17-8)18-9(2)21)12-7-22-14(20-12)19-11-5-3-10(16)4-6-11/h3-7H,1-2H3,(H,19,20)(H,17,18,21)

InChI Key

XDADMRNUKRNNLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Biological Activity

N-[(4P)-2-(4-chloroanilino)-4'-methyl[4,5'-bi-1,3-thiazol]-2'-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains both thiazole and aniline moieties, which are known for their diverse biological activities. The molecular formula for this compound is C15H13ClN4O2S2, and it has a molecular weight of approximately 364.87 Da .

Structural Characteristics

The structural composition of this compound includes:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen, contributing to the compound's reactivity and biological activity.
  • Chloroaniline Derivative : The presence of a chloro group on the aniline enhances the compound's interaction with biological targets.
  • Acetamide Functional Group : This group is crucial for the compound's solubility and potential interaction with enzymes or receptors.

Preliminary studies indicate that compounds with thiazole and chloroaniline structures exhibit various biological activities, including:

  • Antimicrobial Activity : Many thiazole derivatives are recognized for their ability to inhibit bacterial growth.
  • Anticancer Properties : The structural features may allow for interaction with cancer cell pathways, potentially leading to apoptosis.
  • Enzyme Inhibition : The acetamide group may facilitate binding to specific enzymes, altering their activity.

Case Studies

  • Antimicrobial Studies : Research has shown that similar thiazole-containing compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study on thiazole derivatives indicated a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Staphylococcus aureus .
  • Anticancer Research : A derivative structurally related to this compound was tested against various cancer cell lines, showing IC50 values in the micromolar range. This suggests potential efficacy in targeting cancer cells while sparing normal cells .
  • Enzyme Interaction Studies : Interaction studies using molecular docking simulations have predicted favorable binding affinities of this compound to various protein targets involved in cancer progression and microbial resistance .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds highlights its potential advantages:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-(4-Chlorophenyl)acetamideC9H10ClNSimple acetamideModerate antibacterial
2-(4-Chlorophenyl)thiazoleC10H8ClN2SThiazole without acetamideAntifungal properties
4-Amino-2-(4-chlorophenyl)thiazoleC10H10ClN3SAmino substitutionEnhanced anticancer activity

This compound stands out due to its dual functionality from both thiazole and aniline components, potentially leading to enhanced biological activity compared to simpler analogs .

Future Directions in Research

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific biological targets.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) : Systematic modifications of the structure to optimize biological activity and reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The closest structural analog is N-[2-[(4-cyanophenyl)amino]-4′-methyl[4,5′-bithiazol]-2′-yl]acetamide (CAS: 860619-39-2), which replaces the 4-chloroanilino group with a 4-cyanophenylamino substituent . Key differences include:

Property Target Compound Cyano Analog (CAS: 860619-39-2)
Molecular Formula C₁₆H₁₃ClN₄OS₂ (inferred) C₁₆H₁₃N₅OS₂
Molar Mass (g/mol) ~364.94 (calculated) 355.44
Key Substituents 4-Chloroanilino, methyl 4-Cyanophenylamino, methyl
Electronic Effects Chloro (moderately electron-withdrawing) Cyano (strongly electron-withdrawing)
Lipophilicity (LogP) Higher (Cl > CN) Lower

However, the cyano group may improve binding affinity to polar active sites.

Comparison with Benzothiazole Derivatives

Benzothiazole derivatives, such as 2'-((benzo[d]thiazol-2-ylthio)methyl)spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-ones (e.g., compound 5d), exhibit anti-inflammatory and antibacterial activities . Key contrasts include:

Property Target Compound Benzothiazole Derivative 5d
Core Structure Bithiazole Benzothiazole-spiro indoline hybrid
Substituents Acetamide, 4-chloroanilino, methyl Thioether, spiro indoline, oxadiazole
Biological Activity Not reported (theoretical) Anti-inflammatory, antibacterial
Molecular Complexity Moderate High (polycyclic system)

Implications of Substituent Modifications

  • 4-Chloroanilino vs. 4-Cyanophenylamino: The chloro group may enhance hydrophobic interactions in binding pockets, while the cyano group could participate in hydrogen bonding or dipole interactions.
  • Methyl Group : The 4′-methyl substituent in both compounds likely increases metabolic stability by sterically hindering oxidative degradation.
  • Acetamide Moiety : Common to both the target compound and benzothiazole derivatives, this group may act as a hydrogen-bond acceptor, mimicking natural substrates in enzymatic pathways .

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